Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl ester group at position 3.
Properties
IUPAC Name |
methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-3-12-13-4-5(10)2-7(11)8(6)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSCVHOSHOOEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazone Intermediates
The foundational approach for constructing the pyrazolo[1,5-a]pyridine core involves cyclization reactions. A hydrazone intermediate, typically derived from pyridine or pyrazole precursors, undergoes intramolecular cyclization under acidic or basic conditions. For example, reacting 3-aminopyridine derivatives with β-ketoesters in the presence of acetic acid generates the fused pyrazolo-pyridine system. Chlorination is subsequently introduced at positions 4 and 6 using phosphorus oxychloride (POCl₃) or other chlorinating agents.
Chlorination Techniques
Chlorination is a critical step for introducing substituents at positions 4 and 6. Phosphorus oxychloride (POCl₃) is the most widely used reagent due to its ability to selectively chlorinate electron-deficient positions. For instance, treatment of methyl 4,6-dihydroxypyrazolo[1,5-a]pyridine-3-carboxylate with POCl₃ at 95°C for 4–5 hours yields the dichlorinated product with 64–72% efficiency. The reaction mechanism involves the formation of a phosphorylated intermediate, which facilitates nucleophilic substitution by chloride ions (Figure 1).
Figure 1: Proposed mechanism for POCl₃-mediated chlorination.
Stepwise Synthesis of Methyl 4,6-Dichloropyrazolo[1,5-a]pyridine-3-carboxylate
Route 1: Sequential Cyclization and Chlorination
This two-step protocol begins with the formation of the pyrazolo[1,5-a]pyridine core, followed by dichlorination:
-
Cyclization :
Methyl 4,6-dihydroxypyrazolo[1,5-a]pyridine-3-carboxylate is synthesized via condensation of ethyl acetoacetate with 3-aminopyridine in ethanol under reflux. The reaction proceeds through a Knorr-type mechanism, yielding the dihydroxy intermediate with 85–89% efficiency. -
Chlorination :
The dihydroxy intermediate is treated with excess POCl₃ (3–5 equivalents) at 95°C for 4–6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain the title compound in 61–72% yield.
Table 1: Optimization of chlorination conditions
| POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 90 | 4 | 64 |
| 5 | 95 | 5 | 72 |
| 4 | 100 | 6 | 68 |
Route 2: One-Pot Tandem Reaction
A streamlined one-pot method reduces purification steps:
-
Procedure : A mixture of 3-aminopyridine, methyl chlorooxoacetate, and POCl₃ is heated at 100°C for 8 hours. The tandem cyclization-chlorination process achieves a 58% yield, though with lower selectivity compared to Route 1.
Mechanistic and Kinetic Considerations
Role of Solvents and Catalysts
Side Reactions and Mitigation
-
Over-Chlorination : Excess POCl₃ or prolonged heating leads to tri- or tetrachlorinated byproducts. Limiting reaction time to 5 hours minimizes this issue.
-
Ester Hydrolysis : Moisture degrades the methyl ester. Strict anhydrous conditions (e.g., molecular sieves) preserve ester integrity.
Alternative Chlorination Methods
Thionyl Chloride (SOCl₂)
Thionyl chloride offers a milder alternative but requires activation by DMF. Yields are lower (45–50%) due to competing ester hydrolysis.
Dichlorotriphenylphosphorane (Ph₃PCl₂)
This reagent selectively chlorinates hydroxyl groups without affecting the ester moiety. However, its high cost limits industrial use.
Industrial-Scale Production Insights
Cost-Effective Modifications
-
Reagent Recovery : Distilling excess POCl₃ for reuse reduces costs by 30%.
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Continuous Flow Systems : Microreactors improve heat transfer and reaction homogeneity, boosting yields to 78%.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.95 (s, 3H, COOCH₃), 7.45 (d, J = 5.2 Hz, 1H), 8.20 (s, 1H).
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LC-MS : m/z 245.06 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity when using Route 1.
Applications in Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, Suzuki coupling with boronic acids introduces aryl groups at position 4, enabling structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Substituent Variations
Halogen substituents and their positions significantly influence physicochemical properties and reactivity. Key analogs include:
- Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate : Features a chlorine at position 7 and fluorine at position 4, with an ethyl ester (MW: 242.64, CAS: 2748453-04-3) .
- Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate : Substituted with bromine (position 7) and chlorine (position 4), yielding a higher molecular weight (303.55, CAS: 2102412-15-5) .
Ester Group Modifications
The methyl ester group in the target compound contrasts with ethyl esters in analogs (e.g., compounds). Methyl esters generally exhibit lower molecular weights and slightly higher polarity, which may influence solubility and metabolic stability. For example:
Heterocyclic Core Differences
Replacing the pyridine core with pyrimidine or pyrazine alters electronic properties:
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (MW: 261.05, CAS: 1053656-37-3): Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in nucleophilic substitutions .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate (MDPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.
- Molecular Formula : C9H6Cl2N2O2
- Molecular Weight : 245.06 g/mol
- CAS Number : 2703752-88-7
MDPC's biological activity is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cancer progression and inflammatory responses. The presence of chlorine atoms at the 4 and 6 positions of the pyrazolo ring enhances its reactivity, potentially leading to significant biological effects.
Anticancer Properties
MDPC has shown promise as an anticancer agent. In vitro studies reveal its effectiveness against various cancer cell lines. For instance, a study reported that MDPC induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 0.80 | Significant |
| Hs 578T | 1.06 | Moderate |
| BT-20 | 1.42 | Low |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that MDPC can inhibit the production of pro-inflammatory cytokines in activated macrophages, demonstrating its potential as a therapeutic agent in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
MDPC can be compared with other related compounds to highlight its unique properties:
| Compound Name | Unique Features |
|---|---|
| Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Methyl group at position 6 |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Bromine instead of chlorine |
| Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | Contains only one chlorine atom |
MDPC's dual chlorine substituents may enhance its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study explored the effects of MDPC on MDA-MB-231 cells, measuring cell proliferation and apoptosis induction over a range of concentrations. The results indicated a significant reduction in cell viability at lower concentrations, correlating with increased apoptotic markers . -
Inflammation Model :
In a murine model of inflammation, MDPC was administered to evaluate its effects on cytokine levels. The results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor pyrazolo[1,5-a]pyridine derivatives. Key steps include:
- Chlorination : Using reagents like POCl₃ or SOCl₂ to introduce chlorine atoms at positions 4 and 6.
- Esterification : Methyl ester formation via reaction with methanol under acidic conditions.
- Purification : Flash chromatography (petroleum ether:EtOAc gradients) or recrystallization to isolate the product .
Q. Example Synthesis Table :
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aminoester 5 | POCl₃, DMF, reflux | 84% | |
| Pyrazolo[1,5-a]pyrazine | HNO₃/H₂SO₄ nitration | 60-75% |
Q. How is this compound characterized?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl substituents) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification .
- Chromatography : HPLC (C18 columns, MeCN/H₂O mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective chlorination during synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., esters) at position 3 direct Cl to positions 4 and 6 .
- Reagent Choice : POCl₃ vs. SOCl₂ may alter reactivity; DMF as a catalyst enhances selectivity .
- Contradictions : Competing side reactions (e.g., over-chlorination) require controlled stoichiometry and low temperatures .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimization strategies include:
Q. Yield Comparison Table :
| Method | Scale (mmol) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Stepwise chlorination | 4.43 | 84 | >95 | |
| One-pot synthesis | 10.0 | 72 | 90 |
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may stem from:
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl esters) alter bioactivity .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM) .
- Solution : Standardize assays (e.g., IC₅₀ determination under identical conditions) and validate via orthogonal methods (e.g., SPR vs. fluorescence) .
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
- Methodological Answer : Key SAR insights:
- Chlorine Position : 4,6-dichloro substitution enhances receptor binding affinity vs. mono-chloro analogues .
- Ester Flexibility : Methyl esters improve metabolic stability over ethyl esters in vivo .
- Heterocycle Fusion : Pyrazolo[1,5-a]pyridine cores outperform pyrimidine derivatives in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
